molecular formula C9H6Cl2O2 B1601268 6,7-Dichlorochroman-4-one CAS No. 27407-06-3

6,7-Dichlorochroman-4-one

Cat. No. B1601268
CAS RN: 27407-06-3
M. Wt: 217.05 g/mol
InChI Key: KKDHVYHUAYOZCR-UHFFFAOYSA-N
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Description

6,7-Dichlorochroman-4-one is a chemical compound with the CAS Number: 27407-06-3. It has a molecular weight of 217.05 and its linear formula is C9H6Cl2O2 .


Synthesis Analysis

The chroman-4-one framework, to which 6,7-Dichlorochroman-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds. Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of 6,7-Dichlorochroman-4-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton differentiates it from chromone .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

6,7-Dichlorochroman-4-one is a solid at room temperature. The physicochemical properties of this compound are influenced by its chemical structure, which includes a benzene nucleus fused with a dihydropyran .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

6,7-Dichlorochroman-4-one derivatives have been utilized in medicinal chemistry. For instance, a potent melanin concentrating hormone receptor 1 (MCHr1) antagonist, 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, was discovered and characterized. This compound showed promise for inducing weight loss in diet-induced obese mice but raised concerns about cardiovascular safety in further evaluations (Kym et al., 2005).

Development in Organic Synthesis

6,7-Dichlorochroman-4-one and its derivatives play a significant role in organic synthesis. For example, chloro-2,2-dimethylchromins have been prepared from corresponding chloro-coumarin, with conversions into various chroman derivatives being described. These syntheses highlight the compound's utility in creating structurally diverse chemical entities (Hepworth et al., 1981).

Applications in Chromate-induced Activation

Chromate compounds, including 6,7-Dichlorochroman-4-one derivatives, have been studied for their role in chromate-induced activation of hydrogen peroxide. This process is crucial for the oxidative degradation of aqueous organic pollutants, offering potential environmental applications (Bokare & Choi, 2010).

Biocatalysis Research

In biocatalysis, 6,7-Dichlorochroman-4-one has been used for the synthesis of enantiopure (S)-6-chlorochroman-4-ol. This synthesis utilized Lactobacillus paracasei as a whole-cell biocatalyst, demonstrating the compound's importance in the production of chiral secondary alcohols, which are valuable in drug synthesis and other industrial applications (Şahin, 2020).

Environmental Remediation

Research involving 6,7-Dichlorochroman-4-one derivatives has also focused on environmental remediation. Studies on the reduction and immobilization of hexavalent chromium by microbially reduced Fe-bearing clay minerals have explored the use of these compounds for detoxifying environmental contaminants (Bishop et al., 2014).

Safety And Hazards

The safety information for 6,7-Dichlorochroman-4-one includes a GHS07 pictogram and a warning signal word. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for 6,7-Dichlorochroman-4-one and similar compounds involve improving the methodologies of 4-chromanone-derived compounds. This includes the development of more effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

6,7-dichloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDHVYHUAYOZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506141
Record name 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichlorochroman-4-one

CAS RN

27407-06-3
Record name 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 mg of 3-(3,4-dichlorophenoxy)propionic acid, is stirred in 50 ml. of liquid hydrogen fluoride surrounded by a solid carbon dioxide/acetone bath. This slurry is allowed to stir overnight without replenishing the cooling bath. The hydrogen fluoride is removed by a stream of air. The residual solid was then dissolved in ether and washed with 10% aqueous sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulphate and the solvent is evaporated to give the required chromanone with sufficient purity.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Cox - 1986 - search.proquest.com
The literature concerning the biological activities of the β-amino ketones has been reviewed. Particular attention has been paid to their antimicrobial activities. The proposed …
Number of citations: 2 search.proquest.com

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